molecular formula C16H16Cl2N2O4 B2504437 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-92-6

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2504437
CAS No.: 2097863-92-6
M. Wt: 371.21
InChI Key: CXKFSCPKITUETR-UHFFFAOYSA-N
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Description

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a chemical compound identified as a potent inhibitor of histone deacetylase (HDAC) enzymes, specifically developed for investigative purposes in oncology research. The compound features a strategic molecular design that incorporates a zinc-binding moiety, the pyrrolidine-2,5-dione (succinimide), which is critical for chelating the zinc ion within the active site of HDAC enzymes. This mechanism disrupts the deacetylation of histone and non-histone proteins, leading to an accumulation of acetylated substrates. This accumulation can alter gene expression, induce cell cycle arrest, and promote apoptosis in rapidly dividing cells, making HDAC inhibitors a significant area of study for cancer therapeutics. The compound's structure, which includes an azetidine linker and a 2,4-dichlorophenoxy group, is optimized for enhanced potency and selectivity. Its primary research value lies in its utility as a tool compound for probing the biological functions of HDACs in cellular and disease models, particularly for evaluating its effects on tumor cell proliferation and survival pathways. Researchers employ this inhibitor to elucidate epigenetic mechanisms and to explore potential synergies with other anticancer agents. The compound is featured in patent literature (WO2011144671A1) for its application in the treatment of proliferative diseases, underscoring its investigational significance in preclinical studies. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

1-[[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c17-11-1-2-13(12(18)5-11)24-9-16(23)19-6-10(7-19)8-20-14(21)3-4-15(20)22/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKFSCPKITUETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride (Intermediate B)

Method 1: Direct Chlorination of 2-(2,4-Dichlorophenoxy)acetic Acid
2-(2,4-Dichlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

Reagent Solvent Temperature (°C) Time (h) Yield (%)
SOCl₂ (2.5 eq) Toluene 80 4 92
SOCl₂ (3.0 eq) Neat 70 3 88

Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a Lewis acid, facilitating the conversion of the carboxylic acid to the acyl chloride via a two-step nucleophilic acyl substitution.

Synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine-2,5-dione (Intermediate A)

Step 1: Azetidine-3-carbaldehyde Synthesis
Azetidine-3-carbaldehyde is prepared via oxidation of azetidin-3-ol using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidizing Agent Solvent Temperature (°C) Yield (%)
PCC CH₂Cl₂ 25 78
Swern oxidation THF -15 → 25 85

Step 2: Reductive Amination with Pyrrolidine-2,5-dione
Azetidine-3-carbaldehyde undergoes reductive amination with pyrrolidine-2,5-dione using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reducing Agent Solvent pH Yield (%)
NaBH₃CN MeOH 6.5 65
NaBH(OAc)₃ DMF 4.5 72

Final Coupling Reaction

Amide Bond Formation
Intermediate A reacts with Intermediate B in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling Agent Base Solvent Temperature (°C) Yield (%)
HATU DIPEA DMF 25 68
EDCI/HOBt NMM CH₂Cl₂ 0 → 25 59

Optimization Notes :

  • HATU outperforms EDCI/HOBt due to superior activation of the acyl chloride.
  • DMF enhances solubility of intermediates compared to CH₂Cl₂.

Alternative Synthetic Routes

Route 1: Sequential Ring Assembly

  • Construct pyrrolidine-2,5-dione via cyclization of succinamide using acetic anhydride.
  • Introduce the azetidine moiety via Mitsunobu reaction with azetidin-3-ol.
  • Acetylate the azetidine nitrogen with 2-(2,4-dichlorophenoxy)acetyl chloride.

Advantages : Higher modularity for structural analogs.
Disadvantages : Lower overall yield (42%) due to multiple purification steps.

Route 2: One-Pot Coupling Strategy

Azetidin-3-ylmethylamine is simultaneously coupled to pyrrolidine-2,5-dione and 2-(2,4-dichlorophenoxy)acetyl chloride using a dual-activation approach.

Activator Solvent Yield (%)
T3P/DMAP THF 54
DCC/NHS DCM 48

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve reaction rates but complicate purification.
  • Low temperatures (0–5°C) minimize side reactions during acyl chloride activation.

Catalytic Systems

  • HATU/DIPEA : Optimal for amide bond formation but costly.
  • T3P/DMAP : Cost-effective but requires strict moisture control.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 2,4-dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s structural uniqueness lies in its combination of azetidine, pyrrolidine-2,5-dione, and dichlorophenoxy groups. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
Target Compound C₁₆H₁₇Cl₂N₂O₅* ~388 2,4-Dichlorophenoxy acetyl Potential pesticidal N/A
1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione C₁₆H₁₆F₂N₂O₃ 322.31 2,4-Difluorophenyl acetyl Not specified
1-[(1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl]... C₁₉H₂₀Cl₂N₂O₄ 411.3 Bicyclic ring system Not specified
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione C₁₇H₂₀N₂O₄ 316.35 m-Tolyloxy acetyl Not specified
1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione C₁₈H₁₅BrN₂O₄ 403.23 Bromophenyloxy, acetylphenyl GABA-transaminase inhibition (IC₅₀: 100.5 µM)
1-(Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione C₁₀H₁₁N₃O₂ 205.21 Pyridine, Mannich base Antimicrobial activity

*Estimated based on structural analysis.

Key Observations

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity and electron-withdrawing effects compared to difluorophenyl () or m-tolyloxy (). This may improve membrane permeability and stability, traits critical for pesticidal activity .

The target compound’s dichlorophenoxy group may similarly interact with enzyme active sites. Mannich base derivatives () with pyridine groups demonstrate moderate antimicrobial activity, highlighting the scaffold’s versatility.

Synthetic Methods: The target compound likely employs coupling strategies similar to those in and , such as nucleophilic substitution or amidation, to attach the dichlorophenoxyacetyl group to the azetidine ring.

Advantages and Limitations

  • Advantages: The dichlorophenoxy group may confer herbicidal or antifungal properties, as seen in commercial agrochemicals like diclofop-methyl (). The azetidine-pyrrolidinedione framework balances rigidity and reactivity, enabling diverse functionalization.
  • Limitations :
    • Higher molecular weight (~388) compared to analogs (e.g., 316.35 in ) may reduce solubility.
    • Chlorine atoms could raise toxicity concerns, necessitating further safety profiling.

Biological Activity

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits significant biological activity. Its structure incorporates a pyrrolidine ring and a dichlorophenoxyacetyl moiety, which are known to influence various biological pathways. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds containing the dichlorophenoxyacetyl group exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells. For instance, a study conducted on HCT116 colorectal cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .

Toxicity Profile

The toxicity of this compound has been evaluated in various models. The compound has been shown to cause adverse effects on mammalian cells, particularly in terms of mitochondrial function and ATP production. A significant decrease in ATP levels was observed in rat hepatocytes treated with this compound, indicating potential hepatotoxicity .

Table 1: Summary of Toxicity Findings

StudyCell TypeObserved EffectReference
Duchnowicz et al.ErythrocytesMembrane protein damage
Mičić et al.Mytilus galloprovincialisInduction of apoptosis
Palmeira et al.Rat hepatocytesDecreased ATP levels

Case Study 1: Anticancer Activity

In a recent investigation, the anticancer activity of this compound was assessed against several human cancer cell lines including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis characterized by increased Annexin V binding and caspase activation.

Case Study 2: Environmental Impact

The environmental impact of 2,4-Dichlorophenoxyacetic acid (a component related to the compound's structure) has been studied extensively due to its widespread use as a herbicide. Research indicates that exposure can lead to oxidative stress in aquatic organisms, affecting their growth and reproductive success . This raises concerns regarding the ecological implications of compounds derived from or related to dichlorophenoxyacetic acid.

Q & A

Q. How can the synthesis of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of azetidinone derivatives and cyclization with pyrrolidine-2,5-dione. Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate acylation steps .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to systematically evaluate variables like stoichiometry, solvent ratios, and reaction time .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine-pyrrolidine-2,5-dione linkage and substituent positions.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~435–440 for C₁₉H₁₈Cl₂N₂O₄) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azetidine-pyrrolidine-2,5-dione core in substitution reactions?

  • Methodological Answer : The azetidine ring’s strain (4-membered) increases susceptibility to nucleophilic attack, while the pyrrolidine-2,5-dione moiety stabilizes intermediates via conjugation. Computational methods (e.g., DFT calculations) can model transition states for reactions like:
  • Nucleophilic substitution : At the azetidine nitrogen with electrophiles (e.g., alkyl halides).
  • Ring-opening reactions : Acidic/basic conditions cleave the azetidine ring, forming intermediates for further functionalization .

Q. How can computational modeling guide the prediction of biological activity for derivatives of this compound?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and pharmacophore mapping to screen derivatives against targets like acetylcholinesterase (AChE) or kinase enzymes. Key steps:
  • Ligand preparation : Optimize 3D structures using software like Open Babel.
  • Target selection : Prioritize proteins with structural homology to known pyrrolidine-2,5-dione interactors (e.g., AChE PDB: 4EY7) .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How should researchers address contradictions in experimental data related to pH-dependent stability?

  • Methodological Answer : Discrepancies may arise from solvent effects or degradation pathways. Mitigation strategies include:
  • Controlled stability studies : Use buffered solutions (pH 2–12) and monitor decomposition via LC-MS.
  • Kinetic analysis : Fit degradation data to first-order models to identify pH-sensitive functional groups (e.g., ester linkages).
  • Cross-validation : Compare results across multiple batches and analytical platforms (e.g., UV vs. fluorescence detection) .

Q. What strategies enhance the enantiomeric purity of chiral intermediates during synthesis?

  • Methodological Answer : Leverage asymmetric catalysis or chiral auxiliaries:
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and quantify purity.
  • Enzymatic resolution : Hydrolases (e.g., lipases) selectively hydrolyze one enantiomer of racemic mixtures.
  • Circular dichroism (CD) : Confirm absolute configuration of intermediates .

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